

# The Discovery and Synthesis of A1AT Modulator 1 (GSK716): A Technical Guide

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## Compound of Interest

Compound Name: A1AT modulator 1

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This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **A1AT Modulator 1**, also known as GSK716. This small molecule is a potent modulator of alpha-1 antitrypsin (A1AT), a protein implicated in the genetic disorder Alpha-1 Antitrypsin Deficiency (AATD). This document details the quantitative data associated with GSK716, the experimental protocols used for its characterization, and visual representations of its synthesis and mechanism.

## Discovery and Development

**A1AT Modulator 1** (GSK716) was identified through a sophisticated drug discovery process initiated to find small molecules capable of correcting the misfolding of the Z variant of alpha-1 antitrypsin (Z-A1AT)[1][2][3]. The accumulation of misfolded Z-A1AT in the liver is a primary cause of liver disease in individuals with AATD[1][3].

The discovery process began with a high-throughput screening of a DNA-encoded chemical library to identify compounds that could bind to and stabilize Z-A1AT. This initial screening identified a lead compound, GSK425. Through a subsequent structure-guided drug design and medicinal chemistry campaign, GSK425 was optimized, leading to the discovery of GSK716. This optimization resulted in an approximately 100-fold increase in potency in inhibiting Z-A1AT polymerization.

GSK716 was found to bind to a cryptic pocket on the A1AT protein, effectively preventing the conformational changes that lead to pathological polymerization. This mechanism not only blocks the formation of harmful polymers but also promotes the secretion of functional, monomeric A1AT from cells.

## Quantitative Data

GSK716 has been characterized by several key quantitative metrics that underscore its potency and efficacy as an A1AT modulator. The following tables summarize the available data.

Parameter	Value (pKi/pIC50/pE C50)	Value (Molar)	Description	Reference
Binding Affinity (pKD)				
to Z-A1AT	8.5 ± 0.12	3.16 nM	High-affinity binding to the target mutant protein.	
to M-A1AT (Wild-Type)	6.8 ± 0.18	158 nM	Demonstrates over 50-fold selectivity for the mutant Z-A1AT over the wild-type protein.	
Inhibition of Polymerization (pIC50)				
in vitro	8.3	5.01 nM	Potent inhibition of Z-A1AT polymerization in a cell-free assay.	
in CHO-TET-ON-Z-A1AT cells	6.3 ± 0.23	501 nM	Inhibition of intracellular polymer formation in a cellular model.	
in iPSC-derived hepatocytes	6.4 ± 0.45	398 nM	Inhibition of intracellular polymer formation in a patient-derived cell model.	

Increased  
Secretion  
(pEC50)

in CHO-TET-ON-  
Z-A1AT cells

6.2 ± 0.23

631 nM

Potentiation of  
monomeric Z-  
A1AT secretion  
from a cellular  
model.

in iPSC-derived  
hepatocytes

6.5 ± 0.37

316 nM

Potentiation of  
monomeric Z-  
A1AT secretion  
from a patient-  
derived cell  
model.

Note: pKD/pIC50/pEC50 values are the negative logarithm of the molar concentration (KD/IC50/EC50).

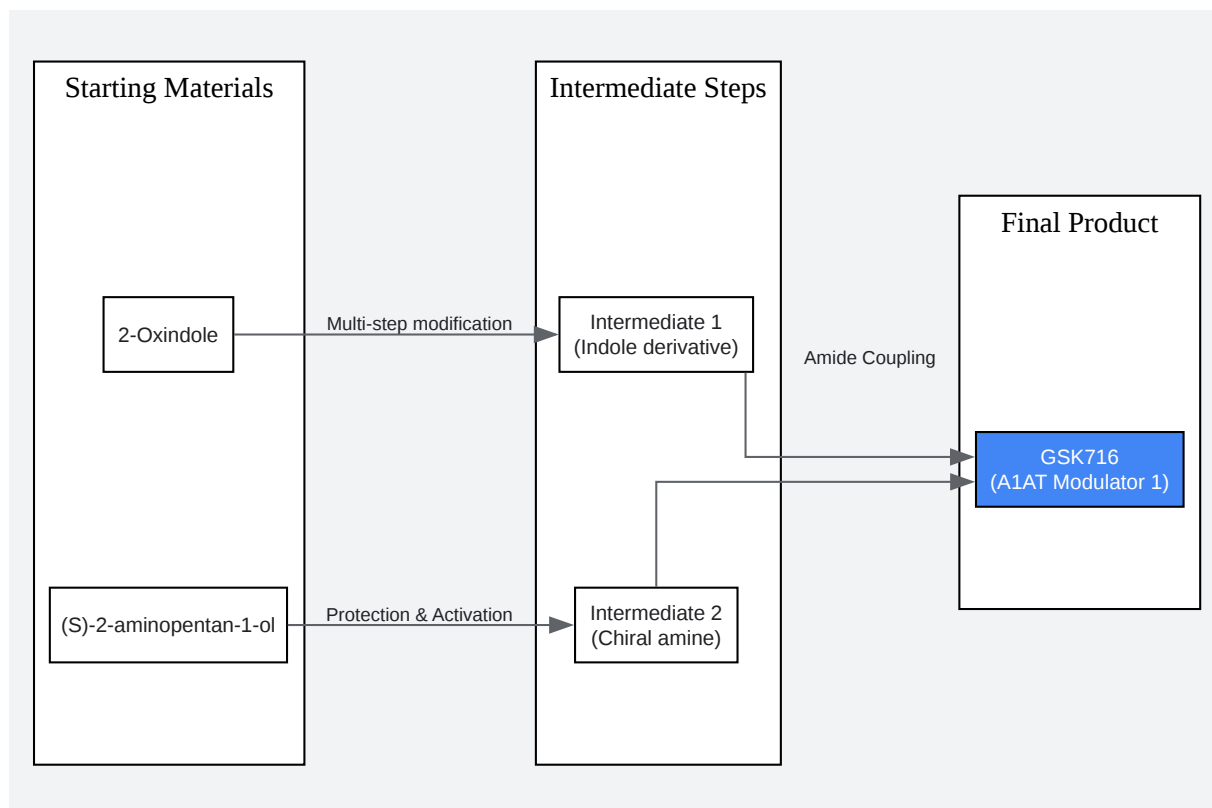
Pharmacokinetic Properties in a Transgenic Mouse Model:

Parameter	Dosing	Observation	Reference
Increased Secretion of Z-A1AT	100 mg/kg, three times a day for 20 days	Seven-fold increase in circulating monomeric Z-A1AT in plasma.	
Liver Polymer Clearance	100 mg/kg, three times a day for 20 days	No observable clearance of pre-existing hepatic inclusions within the study period.	

## Synthesis Pathway

The synthesis of **A1AT Modulator 1** (GSK716) is detailed in patent WO2019/243841A1. The following diagram outlines a plausible synthetic route based on the information provided in the

patent and general organic chemistry principles.

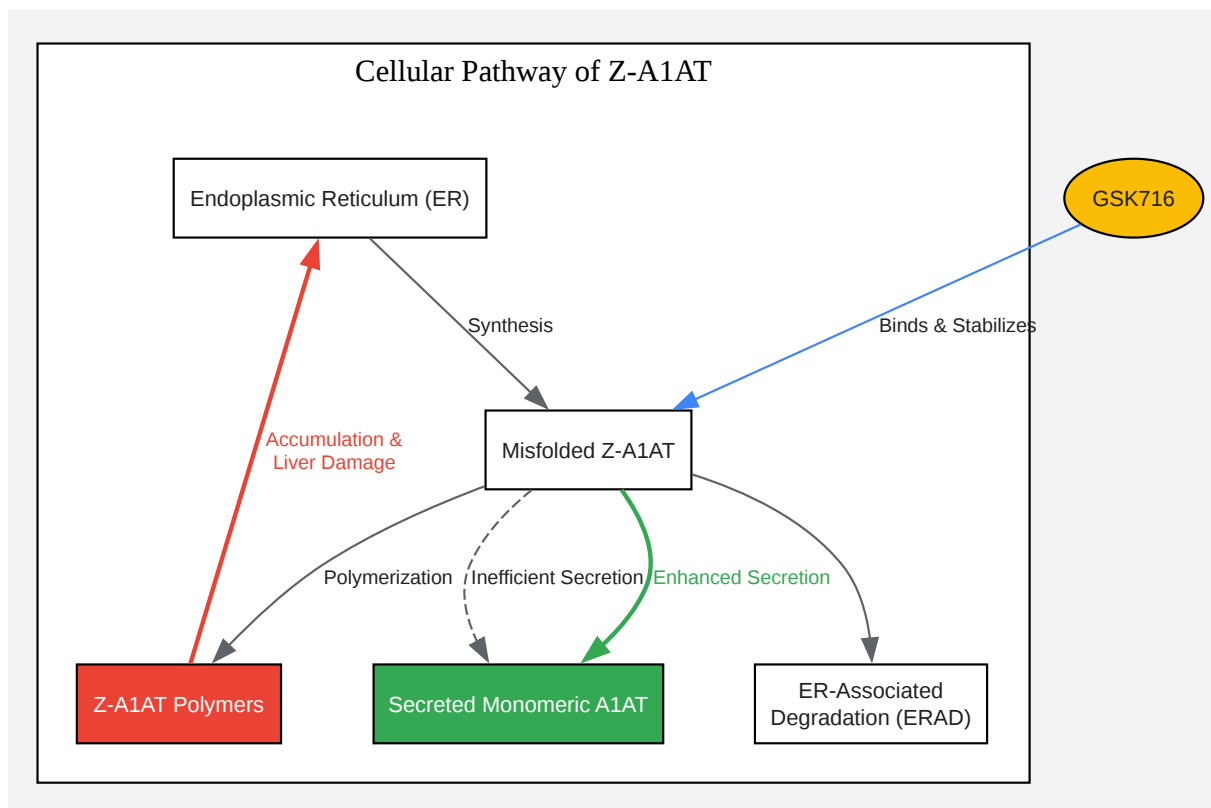


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A plausible synthetic pathway for GSK716.

## Signaling Pathway and Mechanism of Action

GSK716 acts as a pharmacological chaperone, directly binding to the misfolded Z-A1AT protein. This binding event stabilizes the protein in a conformation that is less prone to polymerization, thereby facilitating its proper folding and subsequent secretion from the endoplasmic reticulum of hepatocytes.



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Mechanism of action of GSK716 on Z-A1AT.

## Experimental Protocols

The characterization of GSK716 involved a series of robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.

### Z-A1AT Polymerization Inhibition Assay (in vitro)

Objective: To quantify the ability of a compound to inhibit the polymerization of purified Z-A1AT.

Methodology:

- Protein Preparation: Purified Z-A1AT is incubated at 37°C to induce polymerization.

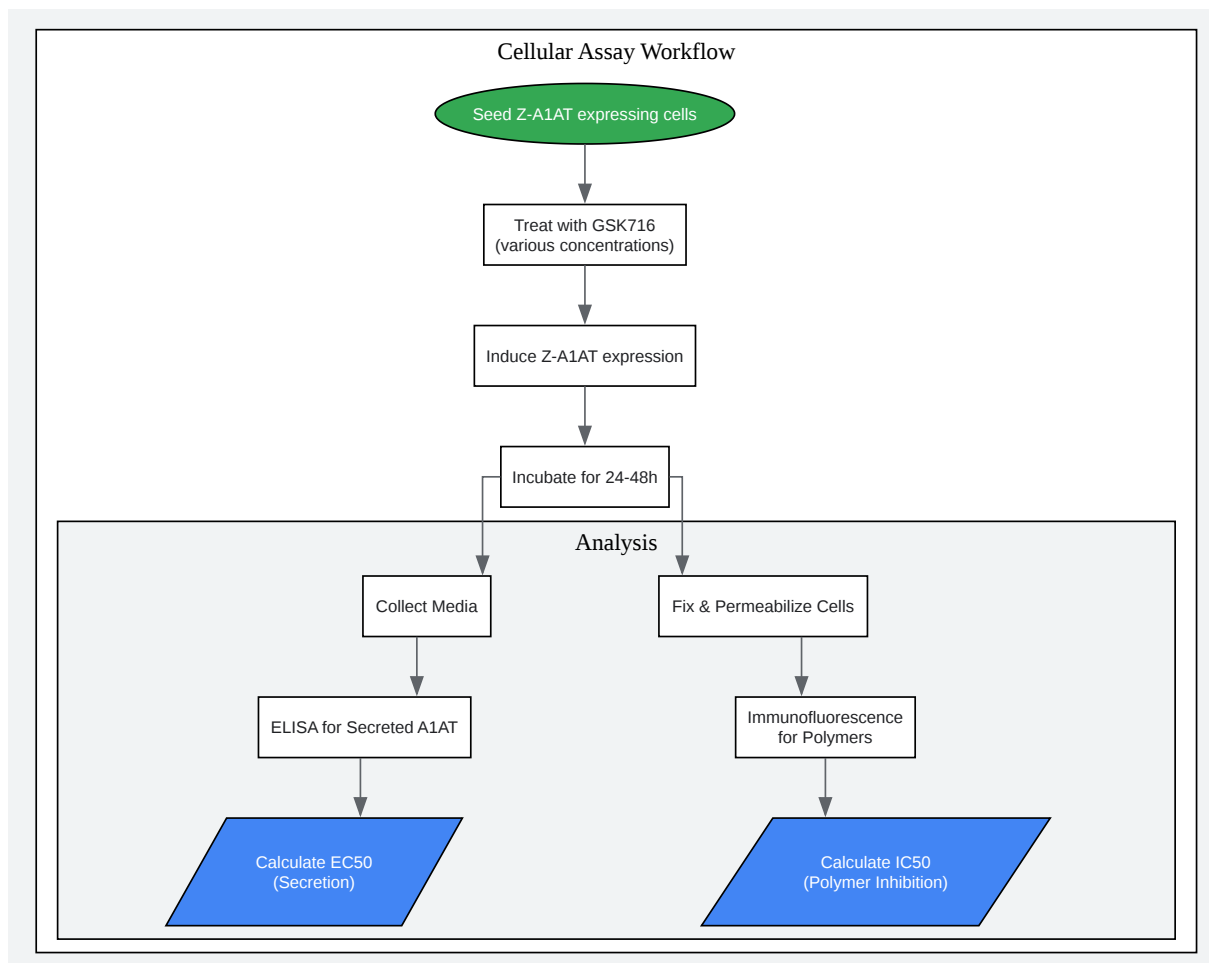
- **Compound Incubation:** Test compounds, such as GSK716, are added at various concentrations to the Z-A1AT solution prior to incubation.
- **Quantification of Polymers:** After a set incubation period (e.g., 72 hours), the amount of Z-A1AT polymer is quantified using a polymer-specific monoclonal antibody (e.g., 2C1) in an immunoassay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
- **Data Analysis:** The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

## Cellular Assay for Z-A1AT Polymer Formation and Secretion

**Objective:** To assess the effect of a compound on intracellular Z-A1AT polymer levels and the secretion of monomeric A1AT in a cellular context.

**Methodology:**

- **Cell Culture:** A cell line engineered to express Z-A1AT, such as CHO-TET-ON-Z-A1AT cells or iPSC-derived hepatocytes from an AATD patient, is used.
- **Compound Treatment:** Cells are treated with varying concentrations of the test compound.
- **Induction of Z-A1AT Expression:** Expression of Z-A1AT is induced (e.g., with doxycycline in a TET-ON system).
- **Quantification of Intracellular Polymers:** After a suitable incubation period, cells are fixed, permeabilized, and stained with a polymer-specific antibody. The polymer load is then quantified using immunofluorescence microscopy and image analysis.
- **Quantification of Secreted A1AT:** The cell culture medium is collected, and the concentration of secreted monomeric A1AT is measured using an ELISA.
- **Data Analysis:** IC50 values for polymer inhibition and EC50 values for secretion enhancement are calculated from dose-response curves.



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Workflow for cellular A1AT modulation assays.

## Conclusion

**A1AT Modulator 1** (GSK716) represents a significant advancement in the development of small molecule correctors for Alpha-1 Antitrypsin Deficiency. Its discovery through a combination of high-throughput screening and structure-based drug design has yielded a potent and selective molecule that effectively addresses the underlying protein misfolding defect of Z-A1AT. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of AATD and drug development. Further investigation into the long-term efficacy and safety of GSK716 and



similar modulators is crucial for their potential translation into clinical therapies for patients with this debilitating genetic disorder.

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## References

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